molecular formula C37H62O12 B1674327 Laidlomycin CAS No. 56283-74-0

Laidlomycin

Cat. No.: B1674327
CAS No.: 56283-74-0
M. Wt: 698.9 g/mol
InChI Key: ZNBNBTIDJSKEAM-NISBWGIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laidlomycin is a polycyclic, polyether, monocarboxylic acid known for its inhibitory activity against various Mycoplasma species, particularly Acholeplasma laidlawii. It is a member of the ionophore class of antibiotics, which are compounds that facilitate the transport of ions across cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of laidlomycin involves a stereocontrolled synthetic route to an aldehyde intermediate, which is then coupled with a known β-keto phosphonate. The resulting enone undergoes a sequential hydrogenolysis/hydrogenation and equilibration process to achieve the correct spiroketalization .

Industrial Production Methods

Industrial production methods for this compound typically involve fermentation processes using specific strains of actinomycetes. These microorganisms are cultured under controlled conditions to produce the compound, which is then extracted and purified for use.

Chemical Reactions Analysis

Types of Reactions

Laidlomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen gas for hydrogenation, various oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to maintain the integrity of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are often tested for their efficacy against different microbial species .

Scientific Research Applications

Laidlomycin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying ionophore antibiotics and their mechanisms of action.

    Biology: this compound is studied for its inhibitory effects on Mycoplasma species and its potential use in controlling infections in livestock.

    Medicine: Research is ongoing to explore its potential as an anti-MRSA (Methicillin-resistant Staphylococcus aureus) and anti-VRE (Vancomycin-resistant Enterococci) antibiotic.

    Industry: this compound is used in animal feed to improve feed efficiency and growth rates in livestock.

Mechanism of Action

Laidlomycin exerts its effects by selectively inhibiting the migration of hemagglutinin glycoprotein from the Golgi apparatus to the cell surface in the measles virus . It also disrupts ion gradients across cell membranes, leading to the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Monensin: Another ionophore antibiotic used in animal feed.

    Salinomycin: Known for its anti-cancer properties.

    Narasin: Used to control coccidiosis in poultry.

Uniqueness of Laidlomycin

Its ability to selectively inhibit the migration of hemagglutinin glycoprotein also sets it apart from other ionophore antibiotics .

Properties

IUPAC Name

(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H62O12/c1-10-28(40)45-30(24(7)33(41)42)23(6)31-22(5)25(39)17-36(47-31)14-13-34(8,49-36)27-11-12-35(9,46-27)32-20(3)16-26(44-32)29-19(2)15-21(4)37(43,18-38)48-29/h19-27,29-32,38-39,43H,10-18H2,1-9H3,(H,41,42)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,29-,30+,31-,32+,34-,35-,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBNBTIDJSKEAM-NISBWGIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]([C@H](C)[C@@H]1[C@@H]([C@H](C[C@@]2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H62O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024015
Record name Laidlomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56283-74-0
Record name Laidlomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56283-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laidlomycin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056283740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laidlomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monensin, 16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAIDLOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI3S6ZF5QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laidlomycin
Reactant of Route 2
Laidlomycin
Reactant of Route 3
Laidlomycin
Reactant of Route 4
Laidlomycin
Reactant of Route 5
Laidlomycin
Reactant of Route 6
Laidlomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.